molecular formula C34H41N7O9 B12375823 Abz-LFK(Dnp)-OH

Abz-LFK(Dnp)-OH

Cat. No.: B12375823
M. Wt: 691.7 g/mol
InChI Key: VIJDOWIGLQWTPK-AWCRTANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-LFK(Dnp)-OH is a fluorescent resonance energy transfer (FRET) substrate used in various biochemical assays. It consists of an aminoacylbenziminosulfosuccinic acid (Abz) group and a dinitrophenyl (Dnp) group, which are connected by a peptide sequence. This compound is particularly useful in studying enzyme kinetics and protease activity due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-LFK(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The Abz and Dnp groups are introduced at specific stages of the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Abz-LFK(Dnp)-OH primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the Abz and Dnp groups results in the release of fluorescent products.

Common Reagents and Conditions

    Reagents: Proteases (e.g., cathepsin B, sortase A)

    Conditions: Aqueous buffer solutions, pH 7.4, 37°C

Major Products Formed

The hydrolysis of this compound by proteases results in the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrophenyl (Dnp), both of which can be detected by their fluorescent properties .

Scientific Research Applications

Abz-LFK(Dnp)-OH is widely used in scientific research for:

Mechanism of Action

The mechanism of action of Abz-LFK(Dnp)-OH involves the cleavage of the peptide bond by proteases. The Abz group acts as a donor fluorophore, while the Dnp group serves as a quencher. Upon cleavage, the fluorescence of the Abz group is unquenched, allowing for the detection of protease activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abz-LFK(Dnp)-OH is unique due to its specific peptide sequence, which makes it suitable for studying a distinct set of proteases. Its high selectivity and sensitivity make it a valuable tool in biochemical assays.

Properties

Molecular Formula

C34H41N7O9

Molecular Weight

691.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid

InChI

InChI=1S/C34H41N7O9/c1-21(2)18-28(38-31(42)24-12-6-7-13-25(24)35)32(43)39-29(19-22-10-4-3-5-11-22)33(44)37-27(34(45)46)14-8-9-17-36-26-16-15-23(40(47)48)20-30(26)41(49)50/h3-7,10-13,15-16,20-21,27-29,36H,8-9,14,17-19,35H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t27-,28-,29-/m0/s1

InChI Key

VIJDOWIGLQWTPK-AWCRTANDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N

Origin of Product

United States

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